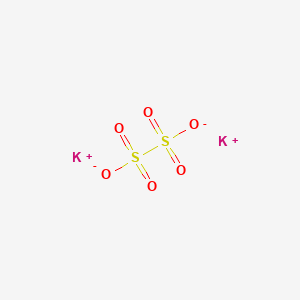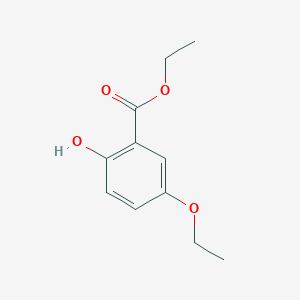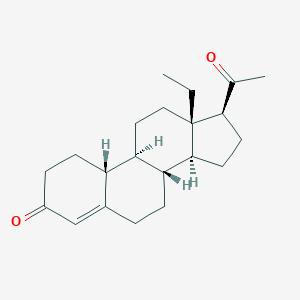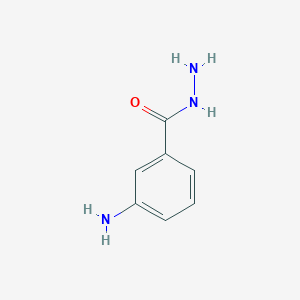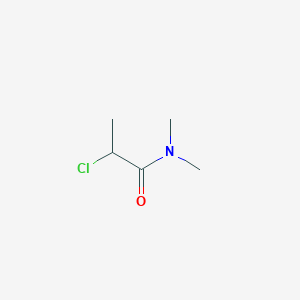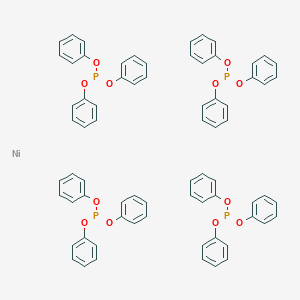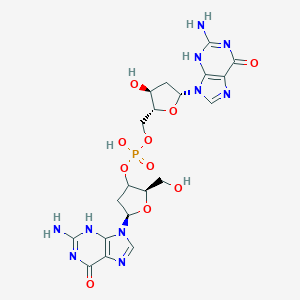![molecular formula C9H17N B087930 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-10-5](/img/structure/B87930.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, also known as DMABO, is a bicyclic amine that has been widely studied for its potential applications in the field of medicinal chemistry. DMABO is a chiral compound, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R,6S) enantiomer of DMABO has been found to exhibit interesting pharmacological properties, making it a subject of significant research interest.
Wirkmechanismus
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane acts as an SSRI by binding to the serotonin transporter protein, which is responsible for the reuptake of serotonin into nerve cells. By binding to this protein, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane prevents serotonin from being taken back up into the cell, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the antidepressant and anxiolytic effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane.
Biochemische Und Physiologische Effekte
In addition to its antidepressant and anxiolytic effects, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a number of other biochemical and physiological effects. For example, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that are involved in mood regulation. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has also been found to have analgesic properties, meaning that it can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it is relatively easy to synthesize, making it a useful compound for lab experiments. Additionally, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a high affinity for the serotonin transporter protein, meaning that it is a potent SSRI. However, one limitation of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it has a relatively short half-life, meaning that it is quickly metabolized by the body. This can make it difficult to achieve therapeutic levels of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. One area of interest is the development of more potent and selective SSRI compounds based on the structure of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. Another area of interest is the study of the effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane on other neurotransmitter systems, such as the glutamate system, which has been implicated in a variety of psychiatric disorders. Finally, there is interest in exploring the potential use of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine.
Synthesemethoden
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone. Other methods include the reductive amination of a bicyclic ketone and the cyclization of a suitable precursor molecule.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been studied for its potential applications in the treatment of a variety of conditions, including depression, anxiety, and addiction. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning that it increases the levels of serotonin in the brain by blocking its reuptake into nerve cells. This mechanism of action is similar to that of many commonly used antidepressant drugs.
Eigenschaften
CAS-Nummer |
13218-10-5 |
|---|---|
Produktname |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
InChI-Schlüssel |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
Isomerische SMILES |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
Kanonische SMILES |
CC1CC2CCN1C(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



